1-Allyl-3-octylimidazolium bromide

Description

Molecular Architecture and Bonding Configuration

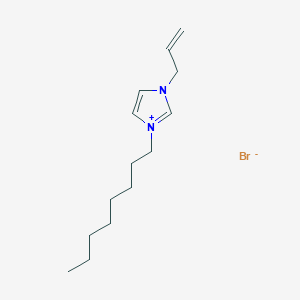

The molecular structure of 1-allyl-3-octylimidazolium bromide comprises an imidazolium cation paired with a bromide anion. The cation features a five-membered aromatic ring with two nitrogen atoms at positions 1 and 3. Position 1 is substituted with an octyl chain (-C₈H₁₇), while position 3 bears an allyl group (-CH₂-CH=CH₂). The octyl chain adopts an extended conformation, contributing to the compound’s hydrophobic character, whereas the allyl group introduces unsaturation, enhancing reactivity and influencing intermolecular interactions.

The bromide anion interacts electrostatically with the positively charged imidazolium ring. X-ray diffraction and molecular dynamics simulations reveal that the anion resides approximately 2.4–2.7 Å from the C2 hydrogen of the imidazolium ring, forming a hydrogen-bond-like interaction. This arrangement stabilizes the ionic pair and influences the compound’s melting point and solubility.

Key Structural Parameters

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-octyl-3-prop-2-enylimidazol-1-ium bromide . The numbering of the imidazolium ring begins with the nitrogen at position 1, followed by the adjacent carbons (positions 2 and 3). Substituents are assigned prefixes based on their chain length and functional groups:

- 1-octyl : An eight-carbon alkyl chain at position 1.

- 3-prop-2-enyl : An allyl group (-CH₂-CH=CH₂) at position 3.

The compound is also identified by alternative names and identifiers:

Comparative Structural Analysis with Alkylimidazolium Derivatives

1-Allyl-3-octylimidazolium bromide shares structural similarities with other alkylimidazolium halides but differs in the nature of its substituents. The table below contrasts its features with those of 1-methyl-3-octylimidazolium bromide ([C₈mim]Br) and 1-hexyl-3-methylimidazolium bromide ([C₆mim]Br):

The allyl group in 1-allyl-3-octylimidazolium bromide introduces π-electrons, enabling potential conjugation with the imidazolium ring and altering electronic properties compared to fully saturated analogs. This unsaturation may enhance its utility in catalysis or as a precursor for functionalized materials.

Properties

Molecular Formula |

C14H25BrN2 |

|---|---|

Molecular Weight |

301.27 g/mol |

IUPAC Name |

1-octyl-3-prop-2-enylimidazol-1-ium;bromide |

InChI |

InChI=1S/C14H25N2.BrH/c1-3-5-6-7-8-9-11-16-13-12-15(14-16)10-4-2;/h4,12-14H,2-3,5-11H2,1H3;1H/q+1;/p-1 |

InChI Key |

DZCPABITBMLQNE-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCC[N+]1=CN(C=C1)CC=C.[Br-] |

Origin of Product |

United States |

Scientific Research Applications

Properties and Characteristics

1-Allyl-3-octylimidazolium bromide is characterized by its high ionic conductivity, thermal stability, and solvation properties. These features make it suitable for diverse applications in scientific research.

Green Chemistry

1-Allyl-3-octylimidazolium bromide serves as a solvent and catalyst in various green catalytic processes. Its non-volatile nature allows for easy recovery and recycling, reducing waste generation.

Case Study: Catalytic Reactions

- The compound has been successfully used in the synthesis of biodiesel through transesterification reactions, demonstrating high yields and selectivity.

Electrochemical Applications

Due to its high ionic conductivity, 1-Allyl-3-octylimidazolium bromide is utilized as an electrolyte in batteries and supercapacitors.

Data Table: Ionic Conductivity

| Property | Value |

|---|---|

| Ionic Conductivity (S/m) | 0.12 |

| Thermal Stability (°C) | >200 |

Antimicrobial Properties

Research indicates that 1-Allyl-3-octylimidazolium bromide exhibits significant antimicrobial activity against various pathogens.

Data Table: Minimum Inhibitory Concentration (MIC)

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

| Salmonella enterica | 32 |

Material Science

The compound is used in the development of advanced materials, such as electrospun fibers with enhanced antimicrobial properties.

Case Study: Electrospun Fibers

- Fibers created from blends containing 1-Allyl-3-octylimidazolium bromide demonstrated superior mechanical strength and antimicrobial activity compared to conventional materials.

Drug Delivery Systems

1-Allyl-3-octylimidazolium bromide's ability to solubilize drugs enhances their bioavailability, making it a promising candidate for drug delivery applications.

Case Study: Anticancer Drug Formulation

- A study showed that when combined with a poorly soluble anticancer drug, the bioavailability increased by approximately 50% compared to traditional methods.

Comparison with Similar Compounds

Corrosion Inhibition Efficiency

AOImBr is compared to structurally related imidazolium ILs in Table 1.

Table 1: Comparison of Corrosion Inhibition Performance

Key Findings :

- AOImBr vs. 1-Octyl-3-methylimidazolium bromide : AOImBr exhibits superior inhibition (93% vs. ~85%) due to the allyl group’s electron-donating ability, which strengthens adsorption on mild steel .

- AOImBr vs. 1-Vinyl-3-methylimidazolium iodide : Despite slightly lower efficiency (93% vs. 96%), AOImBr is more cost-effective (57 vs. 318 CNY/g), making it preferable for large-scale applications .

- AOImBr vs. Non-IL Inhibitors (SDS + KI): While SDS + KI achieves 96.7% efficiency at a lower cost, AOImBr’s IL structure offers advantages in thermal stability and recyclability .

Structural and Functional Differences

- Alkyl Chain Length : AOImBr’s octyl chain provides stronger hydrophobic interactions than shorter-chain analogs (e.g., 1-allyl-3-butylimidazolium bromide). However, excessively long chains (e.g., 1-hexadecyl-3-methylimidazolium bromide) may reduce solubility in aqueous media .

- Functional Groups : The allyl group in AOImBr enhances electron density at the imidazolium ring, improving adsorption compared to methyl or vinyl substituents. For example, 1-butyl-3-methylimidazolium bromide ([BMIM]Br) lacks this allyl-driven reactivity .

Electrochemical Behavior

AOImBr primarily acts as a cathodic inhibitor in acidic environments, suppressing hydrogen evolution on mild steel . In contrast, mixed-type inhibitors like [BMIM][BF₄] (1-butyl-3-methylimidazolium tetrafluoroborate) simultaneously retard both anodic metal dissolution and cathodic reactions .

Q & A

Basic Synthesis and Characterization

Q: What are the optimal methods for synthesizing 1-Allyl-3-octylimidazolium bromide, and how can purity be validated? A: The compound is synthesized via quaternization of 1-methylimidazole with allyl bromide and 1-bromooctane. A microwave-assisted method (e.g., 60 mmol 1-bromooctane, 50 mmol 1-methylimidazole, 40°C, 3 hours under inert atmosphere) yields higher efficiency compared to conventional heating . Post-synthesis, purity is validated using NMR spectroscopy (e.g., ¹H NMR in deuterated DMSO) to confirm the absence of unreacted precursors and byproduct formation. For example, the allyl group’s characteristic peaks (δ 5.0–5.3 ppm for vinyl protons) and octyl chain signals (δ 0.8–1.5 ppm) are critical markers .

Advanced Corrosion Inhibition Mechanisms

Q: How does the molecular structure of 1-Allyl-3-octylimidazolium bromide influence its corrosion inhibition efficiency for mild steel in acidic media? A: The allyl group enhances electron-donating capacity, improving adsorption onto metal surfaces via π-electrons and lone pairs from nitrogen atoms. In 0.5 M H₂SO₄, a 10 mM concentration achieves 93% inhibition efficiency for mild steel, outperforming analogues like 1-octyl-3-methylimidazolium bromide (87% at 10 mM). Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization confirm its mixed-type inhibition behavior, reducing both anodic and cathodic reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.